molecular formula C6H12N2O2S2 B086191 N,N'-Bis(2-hydroxyethyl)dithiooxamide CAS No. 120-86-5

N,N'-Bis(2-hydroxyethyl)dithiooxamide

Cat. No. B086191
M. Wt: 208.3 g/mol
InChI Key: POHRRIXAXBVBFW-UHFFFAOYSA-N
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Patent
US05041654

Procedure details

Into a 100 ml round-bottomed flask, equipped with a magnetic stirrer, condenser, and heating bath, were placed 2.4 g (0.02 mol) of dithiooxamide and a solution of pyridine (1.6 g, 0.02 mol) dissolved in methanol (40 ml). The reaction mixture was heated, with stirring, at 35° C. for 30 minutes. Ethanolamine (1.2 g, 0.02 mol) was added, and the solution was stirred for an additional 3 hours at 35° C. The crude reaction mixture was cooled to room temperature, and the acidity was adjusted to a pH of about 2 by the addition of 37% HCl (aqueous). Silica gel (10 g) was added to the solution, and the solvent was removed under reduced pressure. The dry residue of silica gel with absorbed product mixture was added to a chromatography column. The products were eluted with an ethyl acetate/hexane mixture to separate the monosubstituted product, which was eluted first, from the disubstituted dithiooxamide. The yield of N-(2-hydroxyethyl)dithiooxamide was 1.1 g (7.0×10- 3 mol, 34% yield). In addition, 0.8 g (4.0×10-3 mol, 38% yield) of N,N'-di(2-hydroxyethyl)dithiooxamide was isolated. The mole ratio of monosubstituted to disubstituted dithiooxamide was 1.8:1.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]([NH2:6])=[S:5])=[S:3].N1[CH:12]=[CH:11]C=CC=1.[CH2:13]([CH2:15]N)[OH:14].Cl.C[OH:19]>>[OH:14][CH2:13][CH2:15][NH:1][C:2]([C:4]([NH:6][CH2:11][CH2:12][OH:19])=[S:5])=[S:3]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
NC(=S)C(=S)N
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(O)CN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
with stirring, at 35° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml round-bottomed flask, equipped with a magnetic stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
STIRRING
Type
STIRRING
Details
the solution was stirred for an additional 3 hours at 35° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
ADDITION
Type
ADDITION
Details
Silica gel (10 g) was added to the solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The dry residue of silica gel with absorbed product mixture was added to a chromatography column
WASH
Type
WASH
Details
The products were eluted with an ethyl acetate/hexane mixture
CUSTOM
Type
CUSTOM
Details
to separate the monosubstituted product, which
WASH
Type
WASH
Details
was eluted first, from the disubstituted dithiooxamide

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCNC(=S)C(=S)NCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.004 mol
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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